molecular formula C11H17N5O B5819278 8-methyl-2-(1-piperidinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one

8-methyl-2-(1-piperidinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one

Cat. No. B5819278
M. Wt: 235.29 g/mol
InChI Key: PMXIYCFNJWDAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-2-(1-piperidinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a heterocyclic organic compound that contains a triazine ring and a piperidine ring. It is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms of Parkinson's disease.

Mechanism of Action

8-methyl-2-(1-piperidinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one is converted into its active metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is selectively taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. This results in oxidative stress and the eventual death of the dopaminergic neuron.
Biochemical and Physiological Effects:
8-methyl-2-(1-piperidinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one-induced neurotoxicity leads to a reduction in dopamine levels in the striatum, resulting in symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 8-methyl-2-(1-piperidinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one has also been shown to induce oxidative stress and inflammation in the brain, leading to neuronal damage and cell death.

Advantages and Limitations for Lab Experiments

8-methyl-2-(1-piperidinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one is a valuable tool for creating animal models of Parkinson's disease and studying the disease's underlying mechanisms. However, its neurotoxic effects are irreversible, making it challenging to use in long-term studies. Additionally, the variability in 8-methyl-2-(1-piperidinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one's neurotoxic effects among different animal species and strains can make it challenging to compare results across studies.

Future Directions

Future research on 8-methyl-2-(1-piperidinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one should focus on developing new animal models of Parkinson's disease that better mimic the disease's progression in humans. Additionally, new treatments for Parkinson's disease should be investigated using 8-methyl-2-(1-piperidinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one-induced animal models to better understand their efficacy and potential side effects. Finally, the underlying mechanisms of 8-methyl-2-(1-piperidinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one-induced neurotoxicity should be further investigated to identify potential targets for therapeutic intervention.

Synthesis Methods

8-methyl-2-(1-piperidinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one can be synthesized through several methods, including the reaction of 2,3,4,5-tetrahydro-1H-imidazole with acetic anhydride, followed by the reaction of the resulting compound with piperidine and methyl iodide. Another method involves the reaction of 2-methyl-2-nitropropane with piperidine, followed by reduction with sodium borohydride.

Scientific Research Applications

8-methyl-2-(1-piperidinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one has been widely used in scientific research to create animal models of Parkinson's disease. The neurotoxic effects of 8-methyl-2-(1-piperidinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one on dopaminergic neurons in the substantia nigra mimic the symptoms of Parkinson's disease in humans, making it a valuable tool for studying the disease's underlying mechanisms. 8-methyl-2-(1-piperidinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one has also been used to investigate the efficacy of potential treatments for Parkinson's disease.

properties

IUPAC Name

8-methyl-2-piperidin-1-yl-6,7-dihydroimidazo[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O/c1-14-7-8-16-10(14)12-9(13-11(16)17)15-5-3-2-4-6-15/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXIYCFNJWDAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C1=NC(=NC2=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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